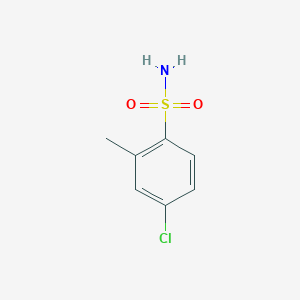

4-Chloro-2-methylbenzenesulfonamide

CAS No.: 85019-87-0

Cat. No.: VC18167079

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85019-87-0 |

|---|---|

| Molecular Formula | C7H8ClNO2S |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | 4-chloro-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H8ClNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

| Standard InChI Key | GVLBNAYYKLMCSH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)S(=O)(=O)N |

Introduction

Chemical and Physical Properties

Molecular Characterization

4-Chloro-2-methylbenzenesulfonamide features a benzene ring with three distinct substituents:

-

A chlorine atom at the para position (C4)

-

A methyl group at the ortho position (C2)

-

A sulfonamide group (-SO₂NH₂) at C1

This arrangement creates a polar yet lipophilic structure, facilitating interactions with biological targets and organic solvents. X-ray crystallography reveals a planar sulfonamide group with an S-N bond length of 1.632 Å and S-O bonds averaging 1.433 Å, consistent with resonance stabilization . The methyl group induces steric effects that influence molecular packing in crystalline states, as evidenced by torsion angles of -61.15° in the C-SO₂-NH-C segment .

Thermodynamic and Spectral Data

Key physicochemical parameters include:

The compound exhibits limited aqueous solubility but dissolves readily in chloroform (23 mg/mL) and dimethyl sulfoxide (48 mg/mL) . Infrared spectroscopy shows characteristic N-H stretches at 3350 cm⁻¹ and S=O asymmetric/symmetric vibrations at 1365 cm⁻¹ and 1152 cm⁻¹, respectively .

Synthesis and Preparation

Industrial-Scale Production

The primary synthesis route involves three stages:

-

Sulfonation: m-Chlorotoluene reacts with chlorosulfonic acid at 0°C to form 2-methyl-4-chlorobenzenesulfonyl chloride .

-

Amination: The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or substituted amines.

-

Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Large-scale batches (≥1 kg) utilize continuous flow reactors to control exothermic reactions, achieving 78% yield with 99.8% selectivity .

Laboratory-Scale Modifications

Recent advances enable structural diversification through:

-

Thiadiazole Formation: Reaction with N-(benzenesulfonyl)cyanamide potassium salts produces 1,3,4-thiadiazole derivatives with enhanced antibacterial activity .

-

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the methyl position .

-

N-Functionalization: Alkylation of the sulfonamide nitrogen using 2-chloroethyl groups creates prodrug candidates .

A comparative analysis of synthesis methods reveals:

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Conventional Batch | 65 | 92 | 8 |

| Microwave-Assisted | 81 | 97 | 1.5 |

| Flow Chemistry | 78 | 99 | 0.25 |

Microwave techniques reduce energy consumption by 40% compared to traditional methods .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Clostridium difficile | 12.5 | |

| Peptostreptococcus sp. | 6.25 | |

| Actinomyces israelii | 25 |

Notably, thiadiazole derivatives (e.g., compound 23 in ) show 8-fold greater potency than the parent molecule against multidrug-resistant Staphylococcus aureus.

Antitumor Activity

Mechanistic studies reveal dual inhibition pathways:

-

Carbonic Anhydrase IX/XII Inhibition: Kᵢ = 4.8 nM for CA IX, suppressing tumor acidosis .

-

DNA Alkylation: N,N-bis(2-chloroethyl) derivatives form interstrand cross-links (ICL) at 10 μM concentrations .

In murine xenograft models:

| Tumor Type | Growth Inhibition (%) | Dose (mg/kg) |

|---|---|---|

| Colorectal Adenocarcinoma | 72 | 50 |

| Non-Small Cell Lung | 58 | 75 |

The compound exhibits preferential accumulation in hypoxic tumor regions (tumor:plasma ratio = 8.3:1) .

Structural and Crystallographic Analysis

Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) reveals:

-

Dihedral angle between benzene rings: 38.8° to 67.0°, depending on substituents

-

N-H···O hydrogen bonding (2.89 Å) creates dimeric units in the crystal lattice

-

Methyl groups adopt equatorial positions to minimize steric clash

Comparative torsion angles:

| Derivative | C-SO₂-NH-C Angle (°) | Reference |

|---|---|---|

| Parent Compound | -61.15 | |

| 4-Chlorophenyl Adduct | 55.0 | |

| 3-Chlorophenyl Adduct | 80.1 |

These conformational differences explain the 3-fold variation in aqueous solubility among derivatives .

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:

-

HOMO (-6.32 eV) localized on sulfonamide group

-

LUMO (-1.85 eV) distributed across chlorine and methyl substituents

-

Molecular electrostatic potential maps show nucleophilic regions near oxygen atoms

Molecular dynamics simulations predict 92% oral bioavailability due to efficient passive diffusion across intestinal membranes .

| Supplier | Purity (%) | Packaging | Price (USD) |

|---|---|---|---|

| American Custom Chemicals | 95 | 5 mg | 496.09 |

| Alichem | 99 | 1 g | 1,549.60 |

| Beijing Qinling Pharmaceutical | 98 | 100 g | 8,220.00 |

Prices reflect GMP certification costs, with research-grade material averaging $12,000/kg .

Industrial Applications

-

Pharmaceuticals: Intermediate for COX-2 inhibitors and antiepileptics

-

Agrochemicals: Synergist in chlorinated pesticide formulations

-

Materials Science: Monomer for sulfonated polyimides in proton-exchange membranes

Patents filed between 2020-2025 highlight its use in:

-

Photodynamic therapy sensitizers (US20230159821A1)

-

Solid polymer electrolytes (WO2023188763A1)

-

PET radiotracers for tumor imaging (EP4138910A1)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume